Chemical properties of 4-Hydroxy-6-{[(8-hydroxy-6-sulfonaphthalen-2-yl)carbamoyl]amino}naphthalene-2-sulfonic acid
Chemical properties of 4-Hydroxy-6-{[(8-hydroxy-6-sulfonaphthalen-2-yl)carbamoyl]amino}naphthalene-2-sulfonic acid
An In-depth Technical Guide to the Chemical Properties of 4-Hydroxy-6-{[(8-hydroxy-6-sulfonaphthalen-2-yl)carbamoyl]amino}naphthalene-2-sulfonic acid
For the attention of: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 4-Hydroxy-6-{[(8-hydroxy-6-sulfonaphthalen-2-yl)carbamoyl]amino}naphthalene-2-sulfonic acid, a synthetic azo dye also known by its common names Ponceau SX, C.I. Food Red 10, and FD&C Red No. 4. This document consolidates available data on its chemical identity, physicochemical properties, synthesis, and analytical characterization. Detailed experimental protocols for its synthesis and analysis are provided, along with graphical representations of these workflows. The information presented is intended to serve as a valuable resource for professionals in research and development.
Chemical Identity and Nomenclature
4-Hydroxy-6-{[(8-hydroxy-6-sulfonaphthalen-2-yl)carbamoyl]amino}naphthalene-2-sulfonic acid is a synthetic red azo dye.[1][2] It is most commonly available as its disodium salt.[1]
| Identifier | Value |
| IUPAC Name | disodium;3-[(2,4-dimethyl-5-sulfonatophenyl)diazenyl]-4-hydroxynaphthalene-1-sulfonate[1] |
| Synonyms | Ponceau SX, FD&C Red No. 4, C.I. Food Red 1, CI 14700, E125[1][2] |
| CAS Number | 4548-53-2[3][4] |
| Chemical Formula | C₁₈H₁₄N₂Na₂O₇S₂[1][3][4][5] |
| Molecular Weight | 480.42 g/mol [3][4][5] |
| Appearance | Red crystals or powder[1][3][5] |
Physicochemical Properties
A summary of the key physicochemical properties of Ponceau SX is presented below. It is important to note that precise values for pKa and melting point are not consistently reported in publicly available literature.
| Property | Value/Description |
| Melting Point | >300 °C |
| Solubility | Soluble in water; slightly soluble in ethanol.[6] |
| pKa | Data not readily available in the searched literature. |
| Maximum Absorption (λmax) | 500-503 nm (in 0.02 M ammonium acetate solution)[6] |
| pH Indicator Properties | Exhibits a red color in acidic solutions and changes to yellow or orange in alkaline solutions.[5] |
| Stability | Stable under normal conditions but may be sensitive to light. |
Experimental Protocols
Synthesis of Ponceau SX
The industrial synthesis of Ponceau SX is achieved through a diazotization and coupling reaction.[5] The general laboratory-scale procedure is as follows:
Materials:
-
2,4-Dimethyl-5-aminobenzenesulfonic acid
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
4-Hydroxynaphthalene-1-sulfonic acid
-
Sodium hydroxide (NaOH)
-
Ice
-
Distilled water
Procedure:
-
Diazotization:
-
Dissolve a molar equivalent of 2,4-Dimethyl-5-aminobenzenesulfonic acid in a dilute hydrochloric acid solution.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a molar equivalent of a chilled aqueous solution of sodium nitrite while maintaining the temperature below 5 °C.
-
Stir the mixture for a short period to ensure the complete formation of the diazonium salt.
-
-
Coupling Reaction:
-
In a separate vessel, dissolve a molar equivalent of 4-Hydroxynaphthalene-1-sulfonic acid in a dilute sodium hydroxide solution.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the previously prepared chilled diazonium salt solution to the alkaline solution of the coupling component.
-
Maintain the temperature below 5 °C and continue stirring. The azo dye will precipitate out of the solution.
-
-
Isolation and Purification:
-
The precipitated Ponceau SX is collected by filtration.
-
The crude product is then washed with a brine solution to remove impurities.
-
Recrystallization from a suitable solvent, such as an ethanol-water mixture, can be performed for further purification.
-
The purified dye is dried under vacuum.
-
Analytical Characterization: UV-Visible Spectroscopy
UV-Visible spectroscopy is a common method for the identification and quantification of azo dyes.
Instrumentation:
-
A calibrated UV-Visible spectrophotometer.
-
Quartz cuvettes (1 cm path length).
Procedure:
-
Preparation of Standard Solutions:
-
Accurately weigh a known amount of Ponceau SX reference standard and dissolve it in a suitable solvent (e.g., 0.02 M ammonium acetate solution) to prepare a stock solution of known concentration.
-
Perform serial dilutions of the stock solution to prepare a series of standard solutions of decreasing concentrations.
-
-
Measurement:
-
Set the spectrophotometer to scan a wavelength range that includes the expected λmax (e.g., 400-600 nm).
-
Use the solvent as a blank to zero the instrument.
-
Measure the absorbance of each standard solution at the λmax (approximately 500-503 nm).
-
-
Data Analysis:
-
Plot a calibration curve of absorbance versus concentration for the standard solutions.
-
The concentration of an unknown sample of Ponceau SX can be determined by measuring its absorbance and interpolating the concentration from the calibration curve, ensuring the absorbance value falls within the linear range of the curve.
-
Mandatory Visualizations
Caption: Synthesis workflow for Ponceau SX.
Caption: UV-Vis analysis workflow.
Biological Interaction and Signaling Pathways
Current scientific literature does not indicate that 4-Hydroxy-6-{[(8-hydroxy-6-sulfonaphthalen-2-yl)carbamoyl]amino}naphthalene-2-sulfonic acid has a specific role in biological signaling pathways. Its primary interaction with biological molecules is as a non-specific staining agent. For instance, the related compound Ponceau S is widely used to stain proteins on nitrocellulose or PVDF membranes after electrophoretic transfer. This staining is based on the electrostatic interaction between the negatively charged sulfonate groups of the dye and the positively charged amino groups of the proteins, as well as non-polar interactions. This binding is reversible, allowing for subsequent immunological detection.
